REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[Cl:9]Cl>>[CH3:1][NH:2][C:3](=[O:8])[CH:4]([Cl:9])[C:5]([CH3:7])=[O:6]
|
Name
|
492
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(CC(=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C(C(=O)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |